Methyl 4-bromo-3,5-dichlorobenzoate
Description
Methyl 4-bromo-3,5-dichlorobenzoate (CAS 117738-81-5) is a halogenated aromatic ester with the molecular formula C₈H₅BrCl₂O₂ and a molar mass of 296.39 g/mol. Structurally, it features a benzoate backbone substituted with bromine at the para-position (C4) and chlorine atoms at the meta-positions (C3 and C5), esterified with a methyl group. This compound is part of a broader class of halogenated benzoates, which are widely utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and stability .
Its applications likely include roles in cross-coupling reactions (e.g., Suzuki-Miyaura) or as a precursor for bioactive molecules, given the prevalence of similar halogenated esters in medicinal chemistry .
Properties
IUPAC Name |
methyl 4-bromo-3,5-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCZJLAQCXIXNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Methyl 4-Bromobenzoate to Introduce Chlorine Substituents
One of the principal methods to prepare methyl 4-bromo-3,5-dichlorobenzoate involves selective chlorination of methyl 4-bromobenzoate or related intermediates. This method is documented in patent EP0825173A1 and involves the following key steps:
- Starting material: Methyl 4-bromobenzoate or methyl 4-chlorobenzoate.
- Reagents: Chlorine gas (Cl2) is bubbled through the reaction mixture.
- Catalyst: Aluminum trichloride (AlCl3) is used to facilitate electrophilic aromatic substitution.
- Solvent: 1,2-dichloroethane.
- Conditions: Reaction is maintained at ambient temperature initially, with additional AlCl3 added to increase reaction rate if necessary. The reaction is monitored by gas chromatography (GC) until completion.
- Workup: The reaction mixture is poured into chilled 2 M hydrochloric acid, organic layer separated, washed, dried over sodium sulfate, and solvent removed under reduced pressure.
The chlorination results in a mixture of chlorinated products, with this compound being a minor component (~2%), alongside higher chlorinated analogues. The overall yield of the chlorination step is high (~97%) when considering all chlorinated products collectively, but isolation of pure this compound requires further purification.
Bromination of Methyl 3,5-dichlorobenzoate to Introduce the Bromine Substituent
Alternatively, methyl 3,5-dichlorobenzoate can be brominated to introduce the bromine atom at the 4-position:
- Starting material: Methyl 3,5-dichlorobenzoate.
- Reagents: Bromine (Br2).
- Conditions: Reaction maintained at 55-60°C with gradual addition of bromine.
- Monitoring: Reaction progress monitored by GC until starting material disappears.
- Workup: Quenching with 3 M hydrochloric acid, extraction with 1,2-dichloroethane, washing with sodium thiosulfate and water, drying, and solvent removal.
The bromination produces a mixture of brominated products, including this compound as a significant component, with an overall yield estimate of 89% for the product mixture.
Diazotization and Sandmeyer Reaction Starting from Methyl 4-amino-3,5-dichlorobenzoate
A widely reported synthetic route involves diazotization of methyl 4-amino-3,5-dichlorobenzoate followed by substitution with bromide via a Sandmeyer reaction:
- Starting material: Methyl 4-amino-3,5-dichlorobenzoate.
- Reagents: Sodium nitrite (NaNO2), hydrobromic acid (HBr, 48%), and copper(I) bromide (CuBr).
- Procedure:
- Dissolve methyl 4-amino-3,5-dichlorobenzoate in 48% HBr and cool to 0°C.
- Add sodium nitrite slowly to form the diazonium salt.
- Slowly add this solution to a refluxing mixture of 48% HBr and CuBr.
- Reflux for 2 hours.
- Workup: After cooling, extract with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and evaporate solvent to yield a dark solid.
- Purification: Crystallization from ethyl acetate affords this compound.
This method typically yields around 20 g of product from 32 g of methyl 4-amino-3,5-dichlorobenzoate, indicating a good conversion efficiency.
Esterification of 4-Bromo-3,5-dichlorobenzoic Acid
Though less commonly detailed specifically for this compound, methyl esters such as this compound can also be prepared by esterification of the corresponding carboxylic acid:
- Starting material: 4-Bromo-3,5-dichlorobenzoic acid.
- Reagents: Methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Conditions: Heating under reflux with continuous stirring.
- Outcome: High yields of methyl ester, often exceeding 90%, depending on catalyst and reaction time.
Summary Table of Preparation Methods
Research Findings and Analytical Monitoring
- Gas Chromatography (GC): Used extensively to monitor reaction progress and product distribution, especially in halogenation steps.
- Crystallization: Employed for purification of the final methyl ester product after extraction and solvent removal.
- Reaction Kinetics: Addition of aluminum trichloride during chlorination increases reaction rate, demonstrating catalyst influence on electrophilic aromatic substitution.
- Workup Procedures: Acid quenching and organic solvent extraction are standard to separate product mixtures and remove inorganic byproducts.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3,5-dichlorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The compound can be reduced to the corresponding benzoic acid derivative using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative conditions can convert the ester group to a carboxylic acid group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with various functional groups.
Reduction: 4-bromo-3,5-dichlorobenzoic acid.
Oxidation: 4-bromo-3,5-dichlorobenzoic acid.
Scientific Research Applications
Synthetic Chemistry
Methyl 4-bromo-3,5-dichlorobenzoate serves as a valuable intermediate in organic synthesis. Its electrophilic aromatic substitution reactions are facilitated by the electron-withdrawing effects of the halogen substituents. This property allows it to participate in various chemical transformations, making it a crucial building block for synthesizing more complex molecules.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Electrophilic Aromatic Substitution | Reacts with nucleophiles to form new aromatic compounds |
| Coupling Reactions | Used in Suzuki or Sonogashira coupling to create biaryl compounds |
| Functional Group Transformations | Acts as a precursor for introducing diverse functional groups |
Pharmaceutical Applications
The compound has shown potential in drug discovery and development processes. Its structure allows it to interact with various biological targets, including enzymes involved in metabolic pathways. Studies have indicated its capability as a substrate for cytochrome P450 enzymes, which are crucial for drug metabolism .
Case Study: Antifungal Activity
In silico studies have demonstrated that this compound exhibits promising antifungal properties. Molecular docking simulations revealed strong binding interactions with fungal proteins, suggesting its potential as a lead compound for antifungal drug development .
Table 2: Biological Activity of this compound
| Biological Activity | Target Organism/Pathway | Binding Energy (kcal/mol) |
|---|---|---|
| Antifungal | Fungal protein interactions | -5.00 |
| Enzyme inhibition | Various metabolic enzymes | Variable |
Environmental Applications
Research has also explored the environmental impact and degradation pathways of this compound. Its halogenated structure suggests potential persistence in the environment; however, studies indicate that certain microbial strains can degrade this compound effectively .
Mechanism of Action
The mechanism of action of methyl 4-bromo-3,5-dichlorobenzoate involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, thereby blocking its activity. The pathways involved can include covalent bonding with amino acid residues or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Table 1: Comparative Data for this compound and Analogues
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | Similarity Score* |
|---|---|---|---|---|---|---|
| This compound | 117738-81-5 | C₈H₅BrCl₂O₂ | 296.39 | 1.620 (Predicted) | 356.1 (Predicted) | Reference |
| Methyl 3-bromo-5-chlorobenzoate | 933585-58-1 | C₈H₆BrClO₂ | 249.49 | N/A | N/A | 0.92 |
| Ethyl 4-bromo-3,5-dichlorobenzoate | 1239741-87-7 | C₉H₇BrCl₂O₂ | 297.96 | 1.620 (Predicted) | 356.1 (Predicted) | 0.91† |
| Methyl 3-bromo-4,5-dichlorobenzoate | 1160574-77-5 | C₈H₅BrCl₂O₂ | 296.39 | N/A | N/A | 0.95 |
| Methyl 3,5-dichlorobenzoate | 2905-67-1 | C₈H₆Cl₂O₂ | 205.04 | 1.47 (Measured) | 275–277 | 0.85‡ |
*Similarity scores derived from structural and functional group alignment . †Ethyl ester variant; similarity based on halogen substitution pattern. ‡Non-brominated analogue for comparison.
Key Observations:
Halogen Substitution Patterns :
- This compound is distinguished by its para-bromine and meta-chlorines. In contrast, methyl 3-bromo-5-chlorobenzoate (similarity 0.92) lacks a chlorine at C4, altering steric and electronic properties critical for reactivity in cross-coupling reactions .
- Methyl 3-bromo-4,5-dichlorobenzoate (similarity 0.95) differs only in bromine placement (C3 vs. C4), which may influence regioselectivity in synthetic applications .
Ester Group Effects :
- Replacement of the methyl ester with an ethyl group (e.g., ethyl 4-bromo-3,5-dichlorobenzoate) increases molar mass marginally (296.39 → 297.96 g/mol) but retains similar density and boiling points due to analogous halogenation .
Physical Properties: Predicted boiling points (~356°C) for methyl and ethyl variants suggest high thermal stability, typical of halogenated aromatics. Non-brominated analogues like methyl 3,5-dichlorobenzoate exhibit lower boiling points (275–277°C), highlighting bromine’s impact on molecular weight and intermolecular forces .
Reactivity and Applications: Bromine at C4 enhances susceptibility to nucleophilic aromatic substitution compared to chloro-substituted positions, making the compound valuable in palladium-catalyzed reactions . The ethyl ester variant may offer improved solubility in non-polar solvents compared to the methyl analogue, a factor critical in formulation chemistry .
Research Findings and Practical Implications
- Synthetic Utility : this compound’s halogen arrangement positions it as a versatile building block for synthesizing polysubstituted aromatic compounds, particularly in drug discovery pipelines .
- Analytical standards for related compounds (e.g., methyl 3,5-dichlorobenzoate) are commercially available, emphasizing their regulatory relevance .
This analysis synthesizes data from diverse sources, including crystallographic studies, patent applications, and chemical catalogs, to provide a comprehensive comparison of this compound and its analogues. The compound’s unique substitution pattern and physicochemical properties underscore its niche in organic synthesis and industrial applications.
Biological Activity
Methyl 4-bromo-3,5-dichlorobenzoate (MBDC) is an organic compound with a molecular formula of C₈H₅BrCl₂O₂. It features a benzene ring substituted with bromine and chlorine atoms, which confer unique properties that have been explored for their biological activities. This article delves into the compound's biological effects, mechanisms of action, and potential applications in pharmacology and biochemistry.
Chemical Structure and Properties
MBDC is characterized by:
- Bromine and Chlorine Substituents : The presence of these halogens significantly influences its reactivity and biological interactions.
- Solid State : MBDC is a solid at room temperature, which facilitates its use in various chemical syntheses.
Enzyme Inhibition Studies
MBDC has shown potential as an enzyme inhibitor , particularly targeting cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition of these enzymes can affect the pharmacokinetics of various drugs, leading to altered therapeutic effects or increased toxicity.
- Mechanism of Action : MBDC likely binds at the active site of cytochrome P450 enzymes, preventing substrate access and catalytic activity. Such interactions are vital for assessing its safety and efficacy in pharmaceutical contexts.
Antimicrobial Properties
Research indicates that MBDC exhibits antimicrobial activity against various pathogens. Its structural characteristics suggest that it may interact with microbial enzymes or receptors, disrupting their function and leading to cell death.
Comparative Analysis with Similar Compounds
To better understand the unique properties of MBDC, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| Methyl 3,5-dichlorobenzoate | Lacks bromine; only contains chlorine substitutions | Less reactive due to absence of bromine |
| Methyl 4-bromo-2,6-dichlorobenzoate | Different substitution pattern | Variations in reactivity and applications |
| Methyl 4-bromo-3,5-difluorobenzoate | Fluorine instead of chlorine | Different electronic properties |
| Methyl 4-chloro-3,5-dibromobenzoate | Contains two bromine atoms; one chlorine atom | Higher reactivity due to multiple halogen substituents |
The table highlights how the specific substitution pattern in MBDC contributes to its distinct reactivity and biological activity compared to its analogs.
Case Studies and Research Findings
- Cytochrome P450 Inhibition : A study demonstrated that MBDC inhibited specific cytochrome P450 isoforms involved in drug metabolism. This finding suggests that compounds like MBDC could be critical in drug-drug interaction studies and toxicity assessments.
- Antimicrobial Efficacy : Another research effort explored the antimicrobial properties of MBDC against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones in bacterial cultures treated with MBDC, highlighting its potential as a therapeutic agent against infections.
- Mechanistic Insights : Further investigations into the molecular interactions revealed that the halogen substituents enhance binding affinity to target enzymes, thereby increasing the compound's biological efficacy. This property is essential for developing new drugs based on similar structures.
Q & A
Q. What are optimized reaction conditions for synthesizing methyl 4-bromo-3,5-dichlorobenzoate?
Methodological Answer: The synthesis typically involves esterification of 4-bromo-3,5-dichlorobenzoic acid using methanol under acidic catalysis. Key steps include:
- Reagent Ratios: A 1:3 molar ratio of benzoic acid to methanol ensures complete esterification.
- Catalyst: Concentrated sulfuric acid (5–10 mol%) is commonly used.
- Temperature: Reflux at 65–70°C for 6–8 hours maximizes yield .
- Workup: Neutralize with NaHCO₃, extract with dichloromethane, and purify via recrystallization (ethanol/water mixture).
Q. How to resolve contradictions in NMR data for this compound?
Methodological Answer: Discrepancies in -NMR signals (e.g., aromatic proton splitting) often arise from solvent polarity or impurities. To standardize:
- Solvent Effects: Use deuterated chloroform (CDCl₃) for consistent chemical shifts.
- Integration: Confirm the absence of residual methanol (δ ~3.3 ppm) or water (δ ~1.5 ppm).
- Reference Peaks: Compare with analogs like methyl 3,5-dichlorobenzoate (δ 7.85 ppm for aromatic protons) .
Example Data:
| Proton Environment | Expected δ (ppm) | Observed δ (ppm) | Source |
|---|---|---|---|
| Aromatic H (ortho to Cl) | 7.80–7.90 | 7.82 | |
| Methoxy (-OCH₃) | 3.90–4.00 | 3.95 |
Advanced Research Questions
Q. How do steric and electronic effects influence regioselectivity in nucleophilic substitution reactions of this compound?
Methodological Answer: The bromine atom at the 4-position undergoes preferential substitution due to:
- Steric Hindrance: 3,5-Dichloro groups hinder attack at adjacent positions.
- Electronic Effects: Bromine’s lower electronegativity (vs. Cl) makes the C-Br bond more polarizable.
Experimental Validation:
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with phenylboronic acid selectively replaces Br (yield: 78–82%) while retaining Cl substituents .
- Kinetic Studies: DFT calculations show a 15 kJ/mol lower activation barrier for Br substitution vs. Cl .
Q. What computational methods are suitable for predicting the reactivity of this compound in organometallic catalysis?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:
- Electrophilicity: The brominated carbon has a higher electrophilicity index (+1.25 eV) than chlorinated positions.
- Transition States: Solvent models (e.g., PCM for THF) improve accuracy in predicting activation energies .
Validation:
- Correlate computed Mulliken charges with experimental Hammett constants (σ ≈ 0.85 for 3,5-Cl₂ substituents) .
Q. How to design a stability study for this compound under varying pH and temperature?
Methodological Answer:
- Conditions: Test pH 2–12 (buffers) and temperatures (25–60°C).
- Analysis: Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS for byproducts.
- Kinetics: Fit data to first-order decay models (R² > 0.98) .
Key Findings:
| Condition | Half-Life (Days) | Major Degradant |
|---|---|---|
| pH 2, 25°C | 28 | 3,5-Dichlorobenzoic acid |
| pH 12, 60°C | 2.5 | 4-Hydroxy derivative |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
